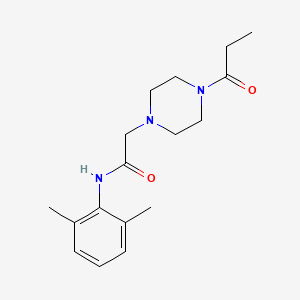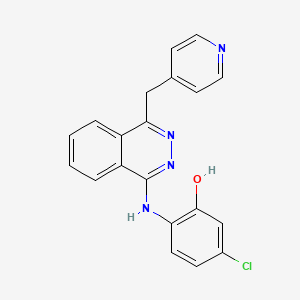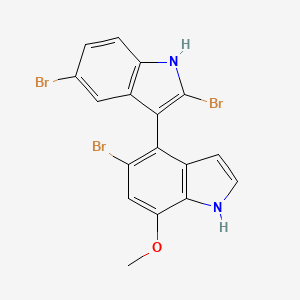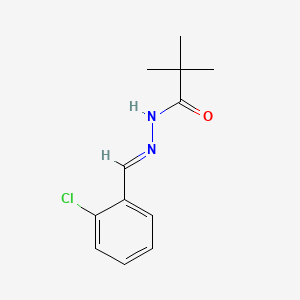
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone typically involves multiple steps. One common method starts with the preparation of 2-quinolinecarboxaldehyde, which is then subjected to various chemical reactions to introduce the methylthio and hydrazone groups. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as palladium or selenium dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, recrystallization, and purification steps to isolate the desired product. Protecting the compound from light and air is crucial to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, chloroform
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce quinoline-2-methanol .
Aplicaciones Científicas De Investigación
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone has several scientific research applications:
Chemistry: Used in the synthesis of various quinoline derivatives and as a building block for complex organic molecules.
Medicine: Explored for its antioxidant properties and potential as a bioisosteric analogue of melatonin.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s structure allows it to interact with reactive oxygen species, thereby preventing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2-Quinolinecarboxaldehyde: A precursor in the synthesis of the compound.
Quinoline-2-carbaldehyde: Another quinoline derivative with similar properties.
2-Formylquinoline: Shares structural similarities and is used in similar applications
Uniqueness
2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its potential antioxidant activity make it a valuable compound in various research fields .
Propiedades
Número CAS |
84569-47-1 |
|---|---|
Fórmula molecular |
C24H20N6S4 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(E)-1-methylsulfanyl-1-[[(E)-C-methylsulfanyl-N-[(E)-quinolin-2-ylmethylideneamino]carbonimidoyl]disulfanyl]-N-[(E)-quinolin-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C24H20N6S4/c1-31-23(29-25-15-19-13-11-17-7-3-5-9-21(17)27-19)33-34-24(32-2)30-26-16-20-14-12-18-8-4-6-10-22(18)28-20/h3-16H,1-2H3/b25-15+,26-16+,29-23+,30-24+ |
Clave InChI |
GRXWQBQCPXIESA-BZIUZYTDSA-N |
SMILES isomérico |
CS/C(=N\N=C\C1=NC2=CC=CC=C2C=C1)/SS/C(=N/N=C/C3=NC4=CC=CC=C4C=C3)/SC |
SMILES canónico |
CSC(=NN=CC1=NC2=CC=CC=C2C=C1)SSC(=NN=CC3=NC4=CC=CC=C4C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
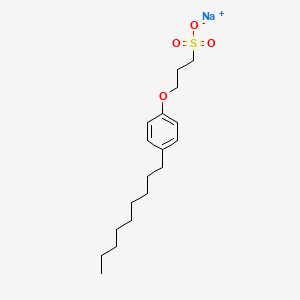
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
